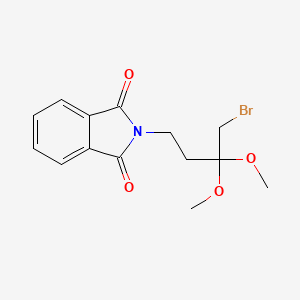

2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione

Description

2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione is a brominated isoindole-1,3-dione derivative featuring a butyl chain substituted with bromine and two methoxy groups at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks and functionalized molecules. Its structure combines electrophilic (bromine) and electron-donating (methoxy) groups, enabling diverse reactivity patterns.

Properties

IUPAC Name |

2-(4-bromo-3,3-dimethoxybutyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO4/c1-19-14(9-15,20-2)7-8-16-12(17)10-5-3-4-6-11(10)13(16)18/h3-6H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVLRXGUVTYNSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCN1C(=O)C2=CC=CC=C2C1=O)(CBr)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by bromination and methoxylation reactions. One common approach involves the reaction of 4-bromo-2-isopropylisoindoline-1,3-dione with dimethyl (pyridin-2-yl) boronate in toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom is a prime site for S<sub>N</sub>2 or S<sub>N</sub>1 substitutions. In structurally similar compounds (e.g., 2-(4-bromobutyl)isoindoline-1,3-dione ), bromide displacement occurs with nucleophiles like amines, alkoxides, or thiols.

| Reaction Type | Conditions | Example Product |

|---|---|---|

| Amine alkylation | Excess amine, polar aprotic solvent | 2-(4-amino-3,3-dimethoxybutyl)isoindole-1,3-dione |

| Alcohol substitution | K<sub>2</sub>CO<sub>3</sub>, DMF, heat | 2-(4-alkoxy-3,3-dimethoxybutyl)isoindole-1,3-dione |

The steric hindrance from the dimethoxy groups may favor S<sub>N</sub>1 pathways in polar protic solvents.

Transition Metal-Catalyzed Cross-Coupling

The bromine can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

-

Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd catalysts (e.g., Pd(dppf)Cl<sub>2</sub>) yields biaryl derivatives .

-

Buchwald-Hartwig Amination : Palladium-mediated coupling with amines generates aryl amines.

Relevant conditions from analogous systems:

| Catalyst | Base | Solvent | Yield Range |

|---|---|---|---|

| Pd(dppf)Cl<sub>2</sub> | K<sub>2</sub>CO<sub>3</sub> | 1,4-Dioxane | 70–90% |

Phthalimide Deprotection

The isoindole-1,3-dione group is a protective moiety for amines. Hydrazinolysis (hydrazine hydrate, ethanol, reflux) cleaves the phthalimide to release the primary amine . For this compound, deprotection would yield 4-bromo-3,3-dimethoxybutylamine .

Oxidation/Reduction Pathways

-

Oxidation : The dimethoxy groups are typically stable, but strong oxidants (e.g., KMnO<sub>4</sub>) could convert the methoxy groups to ketones.

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) might reduce the bromine to hydrogen, yielding 2-(3,3-dimethoxybutyl)isoindole-1,3-dione.

Limitations and Research Gaps

No direct experimental studies on this compound were identified in the provided sources. Predictions are based on:

-

General reactivity of bromoalkanes and dimethoxyalkanes.

Further validation through kinetic studies or computational modeling is recommended.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione serves as a versatile building block for the synthesis of complex heterocyclic compounds. Its unique structure allows chemists to explore various modifications leading to new derivatives with potentially enhanced properties.

Biology

Research indicates that this compound exhibits promising bioactive properties , particularly:

- Antimicrobial Activity : Studies have shown that isoindole derivatives can possess significant antibacterial and antifungal properties. For instance, compounds similar to 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione have demonstrated effectiveness against various Gram-positive and Gram-negative bacterial strains .

- Anticancer Properties : Investigations into its anticancer potential reveal that it may inhibit the proliferation of cancer cells by inducing apoptosis. The compound's interaction with dopamine receptors (D2 and D3) suggests a mechanism that could modulate neurotransmission pathways involved in cancer progression.

Medicine

The compound is being explored for its therapeutic potential in drug development:

- Angiogenesis Control : Isoindole derivatives have been implicated in controlling angiogenesis, which is critical in treating diseases characterized by undesired blood vessel formation, such as diabetic retinopathy and certain cancers .

- Drug Development : The compound's interaction with biological targets makes it a candidate for developing new pharmaceuticals aimed at treating various conditions including neurodegenerative diseases and cancers.

Industry

In industrial applications, 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione is utilized in the production of:

- Dyes and Pigments : Its chemical structure allows it to serve as a precursor for synthesizing colorants used in textiles and coatings.

- Polymer Additives : The compound is also explored for its role as an additive in polymer formulations to enhance material properties.

Case Studies and Research Findings

Several studies have documented the biological activity of isoindole derivatives:

- A study highlighted the synthesis and evaluation of isoindole derivatives showing significant antimicrobial activity against Leishmania tropica, indicating their potential as effective treatments compared to traditional therapies .

- Another investigation focused on the anticancer effects of isoindole compounds on hepatocellular carcinoma cells, demonstrating selective inhibition of tumor growth while sparing non-tumorigenic cells.

Data Summary

The following table summarizes key findings related to the applications of 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, thereby modulating signal transduction pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares structural features of 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione with key analogs:

Key Observations:

- Electron-Donating vs. In contrast, the ketone in 2-(4-Bromo-3-oxobutyl)isoindole-1,3-dione enhances electrophilicity, favoring reactions like condensations .

- Fluorine Effects : The trifluorobutyl analog () exhibits increased lipophilicity and metabolic stability due to fluorine’s electronegativity, making it suitable for medicinal chemistry applications.

- Aromatic vs. Aliphatic Chains : The benzyl-substituted derivative () introduces aromatic conjugation, which may enhance UV absorption properties compared to aliphatic chains.

Physical and Chemical Properties

Key Notes:

Q & A

Q. What are the common synthetic routes for 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione, and how do reaction conditions influence yield and selectivity?

The synthesis typically involves forming the isoindole-1,3-dione core followed by introducing the bromo-dimethoxybutyl side chain. Key steps include nucleophilic substitution or coupling reactions. Reaction conditions such as temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., CHCl₃ for crystallization ), and reaction time significantly impact yield and geometric isomer selectivity. For example, microwave-assisted synthesis can enhance reaction rates and reduce side products .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Infrared (IR) spectroscopy is used to confirm carbonyl stretching vibrations (~1700–1750 cm⁻¹) of the isoindole-1,3-dione core. UV-Vis spectroscopy helps identify π→π* transitions in aromatic systems. Nuclear magnetic resonance (NMR) is critical for resolving bromine and methoxy substituents, with ¹H NMR showing characteristic splitting patterns for the dimethoxybutyl chain .

Q. Which solvents are preferred for crystallization, and how do they affect purity?

Chloroform (CHCl₃) and methanol are commonly used for crystallization due to their ability to dissolve the compound at elevated temperatures while promoting slow recrystallization. For example, CHCl₃ yielded 93.42% purity for a structurally similar derivative .

Advanced Research Questions

Q. How can researchers optimize geometric isomer (Z/E) selectivity during synthesis?

Selectivity is controlled by steric and electronic factors. Polar aprotic solvents (e.g., DMF) favor Z-isomers by stabilizing transition states through dipole interactions. Lower temperatures (0–25°C) and slow addition of reagents reduce kinetic byproducts. Catalytic systems, such as palladium with bulky ligands, may enhance stereochemical control .

Q. What strategies resolve contradictory bioactivity data for brominated isoindole-1,3-diones across studies?

Systematically vary substituents (e.g., methoxy vs. nitro groups) and use standardized assays (e.g., enzyme inhibition IC₅₀ values). For instance, trifluoromethyl groups enhance lipophilicity and stability, which may explain divergent activity in cellular vs. acellular assays .

Q. How do palladium-catalyzed methods improve functional group tolerance in isoindole-1,3-dione synthesis?

Palladium catalysts enable carbonylative cyclization of o-halobenzoates, tolerating electron-withdrawing groups (e.g., nitro, methoxy) without side reactions. Ligands like PPh₃ stabilize intermediates, enabling one-step synthesis with yields >80% .

Methodological Recommendations

- Stereochemical Analysis: Use X-ray crystallography or NOESY NMR to confirm Z/E configurations .

- Bioactivity Screening: Prioritize derivatives with electron-withdrawing groups (e.g., Br, CF₃) for enhanced membrane permeability .

- Reaction Optimization: Employ design of experiments (DoE) to map temperature-solvent interactions for maximal yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.